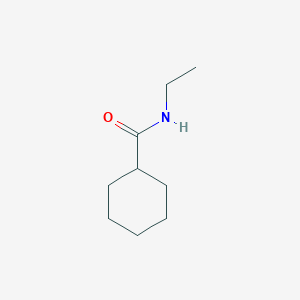

N-ethylcyclohexanecarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

138324-59-1 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

N-ethylcyclohexanecarboxamide |

InChI |

InChI=1S/C9H17NO/c1-2-10-9(11)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) |

InChI Key |

ZCSFJAQXKNVTTF-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1CCCCC1 |

Canonical SMILES |

CCNC(=O)C1CCCCC1 |

Synonyms |

Cyclohexanecarboxamide, N-ethyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of N-ethylcyclohexanecarboxamide (WS-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylcyclohexanecarboxamide, in the context of its significant biological activity, predominantly refers to the specific synthetic cooling agent N-ethyl-p-menthane-3-carboxamide, commonly known as WS-3.[1][2][3] This document provides a comprehensive overview of the molecular mechanisms underlying the physiological effects of WS-3, focusing on its primary and secondary modes of action. While the parent compound, this compound without the p-menthane (B155814) backbone, is chemically defined[4], it lacks significant documented biological activity in the scientific literature. Therefore, this guide will concentrate on the well-researched compound, WS-3.

WS-3 is a potent cooling agent that elicits a cooling sensation without the characteristic odor of menthol (B31143).[3] Its primary mechanism of action is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[2][3][5] Additionally, research has indicated a secondary, TRPM8-dependent mechanism related to anti-seizure activity through the modulation of glutamate (B1630785) levels. This guide will detail these mechanisms, present quantitative data, outline relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Primary Mechanism of Action: TRPM8 Agonism

The principal pharmacological effect of WS-3 is its agonist activity at the TRPM8 receptor, a non-selective cation channel.[2][3][5] TRPM8 is a member of the transient receptor potential (TRP) family of ion channels and is primarily expressed in sensory neurons.[6] It is activated by cold temperatures (below ~25°C) and cooling compounds like menthol and icilin.[6]

Activation of the TRPM8 channel by WS-3 leads to an influx of cations, predominantly Ca²⁺ and Na⁺, down their electrochemical gradients.[7] This influx causes depolarization of the neuronal membrane, which, upon reaching the threshold, triggers the firing of action potentials. These signals are then transmitted to the central nervous system, where they are interpreted as a cooling sensation.

Signaling Pathway of TRPM8 Activation by WS-3

The activation of the TRPM8 channel by WS-3 initiates a cascade of intracellular events. The signaling pathway is critically dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for TRPM8 channel gating. The binding of WS-3 to the TRPM8 receptor induces a conformational change in the channel protein, leading to its opening and subsequent Ca²⁺ influx. This increase in intracellular calcium can then modulate the activity of various downstream effectors, including G-protein-coupled signaling pathways, ultimately leading to changes in gene expression through transcription factors like AP-1.

Secondary Mechanism of Action: Anti-Seizure Effects

Recent studies have revealed a potential therapeutic application for WS-3 in the management of epilepsy. The proposed mechanism for its anti-seizure effects is the reduction of extracellular glutamate levels in the brain. Glutamate is the primary excitatory neurotransmitter, and its excess is implicated in the generation and spread of seizures. In a mouse model of focal onset seizures, administration of WS-3 was shown to suppress epileptiform discharges and seizures, an effect that was correlated with a decrease in extracellular glutamate. This anti-seizure effect was absent in TRPM8-knockout mice, indicating that this mechanism is dependent on the activation of the TRPM8 channel.

The precise downstream pathway linking TRPM8 activation to reduced glutamate release is still under investigation but may involve the modulation of neuronal excitability in specific brain circuits.

Quantitative Pharmacological Data

The potency of WS-3 and other TRPM8 modulators is typically quantified by their half-maximal effective concentration (EC₅₀). The following table summarizes key quantitative data for WS-3 and provides a comparison with other well-known TRPM8 agonists.

| Compound | Action | EC₅₀ (µM) | Test System | Reference(s) |

| N-ethyl-p-menthane-3-carboxamide (WS-3) | Agonist | 3.7 | Recombinant mouse TRPM8 in HEK293 cells | [2][5][8][9] |

| Menthol | Agonist | 196 ± 22 | Xenopus laevis oocytes expressing TRPM8 | [7] |

| WS-12 | Agonist | 0.193 | Not specified | |

| Icilin | Agonist | Not specified (100x less potent than WS-12) | PC3 cells | [7] |

The following table presents in vivo toxicological data for WS-3 from oral administration studies.

| Compound | Parameter | Value | Species | Reference(s) |

| N-ethyl-p-menthane-3-carboxamide (WS-3) | No-Observed-Adverse-Effect-Level (NOAEL) | 8 mg/kg-bw | Oral toxicity studies | [10] |

Experimental Protocols

The characterization of WS-3's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPM8 Activation

This high-throughput assay is used to measure changes in intracellular calcium ([Ca²⁺]i) following the application of a TRPM8 agonist.

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing mouse TRPM8 (mTRPM8) are seeded into black-walled, clear-bottom 96-well plates coated with poly-D-lysine at a density of approximately 25,000 cells per well. The cells are cultured overnight in Minimum Essential Medium (MEM) supplemented with fetal bovine serum.[6]

-

Dye Loading: The culture medium is replaced with MEM containing the fluorescent calcium indicator Fluo-4AM (e.g., 4 µM). The cells are incubated at 37°C for 30 minutes to allow the dye to enter the cells.[6]

-

Washing: The cells are washed twice with a buffer such as Hank's Balanced Salt Solution (HBSS) supplemented with probenecid (B1678239) (to prevent dye leakage) and HEPES (to maintain pH).[6]

-

Compound Addition and Measurement: The plate is placed in a FLIPR instrument. Baseline fluorescence is measured, and then a solution of WS-3 at various concentrations is added to the wells. The change in fluorescence, which corresponds to the increase in intracellular calcium upon TRPM8 activation, is monitored in real-time.[6]

-

Data Analysis: The increase in fluorescence intensity is used to generate concentration-response curves, from which the EC₅₀ value can be calculated.

Patch-Clamp Electrophysiology for TRPM8 Currents

This technique allows for the direct measurement of ion channel activity in response to an agonist.

Methodology:

-

Cell Preparation: HEK293 cells expressing human TRPM8 are cultured on glass coverslips. For recording, a coverslip is transferred to a recording chamber on an inverted microscope stage and perfused with an extracellular solution.[7]

-

Solutions:

-

Recording: A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance seal (GΩ seal) with the cell membrane. The whole-cell configuration is achieved by rupturing the membrane patch under the pipette tip.[7][11] The cell is voltage-clamped at a holding potential of -60 mV.[11]

-

Agonist Application: The extracellular solution containing WS-3 is perfused into the recording chamber. The resulting inward current, carried by Na⁺ and Ca²⁺ ions flowing through the opened TRPM8 channels, is recorded.[7]

-

Data Acquisition and Analysis: Currents are recorded in response to various concentrations of WS-3 and different voltage protocols (e.g., voltage ramps from -60 mV to +60 mV) to determine the current-voltage (I-V) relationship, which characteristically shows outward rectification for TRPM8.[7][11]

In Vivo Studies

In vivo studies are crucial for assessing the physiological effects and safety profile of WS-3. A common methodology involves inhalation toxicity studies in animal models.

Methodology:

-

Animal Model: Sprague Dawley rats are often used.[12]

-

Compound Preparation and Exposure: WS-3 is solubilized in a vehicle such as propylene (B89431) glycol. The animals are exposed to an aerosolized form of the solution via nose-only inhalation for a specified duration and frequency (e.g., 6 hours/day for 90 days).[12]

-

Monitoring and Analysis: Throughout the study, animals are monitored for clinical signs of toxicity. At the end of the study, blood samples are collected for analysis of systemic exposure, and various tissues (e.g., respiratory tract, liver, kidneys) are harvested for histopathological examination.[12]

-

Endpoint Evaluation: The study aims to determine a No-Observed-Adverse-Effect Concentration (NOAEC), which is essential for risk assessment.[12]

Clarification on Other Reported Activities

It is important to distinguish the activities of WS-3 from other structurally related compounds. Notably, the promotion of pancreatic β-cell proliferation has been attributed to a different small molecule, WS6 , and not WS-3. High-throughput screening identified WS6 as an inducer of β-cell proliferation, a finding that could have implications for type 1 diabetes research. This effect is not a recognized mechanism of action for N-ethyl-p-menthane-3-carboxamide (WS-3).

Conclusion

The primary mechanism of action of this compound (WS-3) is its function as a selective agonist of the TRPM8 ion channel. This interaction leads to a cascade of events culminating in the perception of a cooling sensation. Furthermore, emerging evidence suggests a TRPM8-dependent anti-seizure effect mediated by the reduction of extracellular glutamate. The pharmacological and physiological effects of WS-3 can be quantitatively assessed using established in vitro and in vivo experimental protocols. A clear understanding of these mechanisms is fundamental for the continued development and application of WS-3 in various consumer and pharmaceutical products.

References

- 1. Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | C13H25NO | CID 62907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of N-Ethyl-p-menthane-3-carboxamide_Chemicalbook [chemicalbook.com]

- 3. TRPM8 agonist WS-3 | 39711-79-0 | Benchchem [benchchem.com]

- 4. This compound | C9H17NO | CID 19916600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Ethyl-p-menthane-3-carboxamide | 39711-79-0 [chemicalbook.com]

- 6. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. N-Ethyl-p-menthane-3-carboxamide | 39711-79-0 | TRP/TRPV Channel | MOLNOVA [molnova.com]

- 9. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 10. Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bsys.ch [bsys.ch]

- 12. Evaluation of synthetic cooling agents WS-3 and WS-23 in 90-day inhalation toxicity studies in Sprague Dawley rats | CORESTA [coresta.org]

An In-depth Technical Guide to the Physicochemical Properties of N-ethylcyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylcyclohexanecarboxamide is a chemical compound of interest in various research and development sectors. A thorough understanding of its physicochemical properties is fundamental for its application, synthesis, and handling. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical identity, computed physicochemical parameters, and a proposed synthetic protocol. Due to a lack of available experimental data for certain properties and biological pathways, this guide also presents data from a structurally related compound for comparative purposes and outlines a general experimental workflow.

Chemical Identity and Computed Properties

This compound is a secondary amide featuring a cyclohexyl ring attached to a carbonyl group, which is further bonded to an ethylamine (B1201723).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H17NO | PubChem[1] |

| Molecular Weight | 155.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 138324-59-1 | PubChem[1] |

| XLogP3 (Computed) | 2.1 | |

| Hydrogen Bond Donor Count (Computed) | 1 | |

| Hydrogen Bond Acceptor Count (Computed) | 1 | |

| Rotatable Bond Count (Computed) | 2 |

Synthesis Protocol: A General Approach

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a common and effective method for the synthesis of N-alkyl amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. The following is a proposed protocol based on this general method.

Reaction: Cyclohexanecarbonyl chloride + Ethylamine → this compound + HCl

Materials:

-

Cyclohexanecarbonyl chloride

-

Ethylamine (as a solution, e.g., 70% in water or as a gas)

-

A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

-

An inert solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separation funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine and a slight excess of the base in the chosen inert solvent. If using gaseous ethylamine, it can be bubbled directly into the solvent-base mixture. The reaction should be carried out under a fume hood.

-

Acylation: Cool the amine solution in an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride in the same solvent from the dropping funnel to the stirred amine solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution to neutralize any remaining base and amine. Transfer the mixture to a separation funnel.

-

Extraction: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure this compound.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound based on the proposed protocol.

Caption: Proposed Synthesis Workflow for this compound.

Hypothetical Signaling Pathway

As no specific signaling pathway for this compound has been identified in the literature, the following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common mechanism for many bioactive molecules. This is a hypothetical representation and does not imply a known biological function of this compound.

Caption: Hypothetical GPCR Signaling Pathway.

Conclusion

This technical guide has summarized the available physicochemical data for this compound. While core identifying information is accessible, a notable gap exists in the experimental determination of key physical properties and the elucidation of its biological activity. The provided synthesis protocol offers a viable, general method for its preparation. The visualizations aim to provide a clear workflow for its synthesis and a conceptual framework for a potential mechanism of action, which must be emphasized as hypothetical pending further research. Future studies should focus on the experimental determination of the physicochemical properties and a thorough investigation into the pharmacological and toxicological profile of this compound to fully understand its potential applications.

References

In-Depth Technical Guide: N-ethylcyclohexanecarboxamide (CAS Number 138324-59-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-ethylcyclohexanecarboxamide, a chemical compound identified by the CAS number 138324-59-1. This document collates available information on its chemical and physical properties, outlines a probable synthesis methodology based on established organic chemistry principles, and presents a framework for its characterization. Due to the limited publicly available experimental data specifically for this compound, this guide also incorporates general procedures for amide synthesis and characterization that are directly applicable.

Chemical Identity and Properties

This compound is a secondary amide characterized by a cyclohexyl group attached to the carbonyl carbon and an ethyl group attached to the amide nitrogen.

Table 1: Chemical Identifiers and Computed Properties [1]

| Property | Value |

| CAS Number | 138324-59-1 |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | This compound |

| Synonyms | Cyclohexanecarboxamide, N-ethyl- |

| InChI Key | ZCSFJAQXKNVTTF-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1CCCCC1 |

| Computed XLogP3 | 2.1 |

| Computed Hydrogen Bond Donor Count | 1 |

| Computed Hydrogen Bond Acceptor Count | 1 |

| Computed Rotatable Bond Count | 2 |

Potential Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature, its structure suggests a straightforward synthesis via amidation. Two primary routes are proposed:

Method 1: Acyl Chloride and Amine Reaction

This is a common and generally high-yielding method for amide bond formation.

Experimental Protocol:

-

Activation of Carboxylic Acid: Cyclohexanecarboxylic acid is converted to its more reactive acyl chloride derivative, cyclohexanecarbonyl chloride. This can be achieved by reacting cyclohexanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane (B109758) or toluene). The reaction is typically performed at room temperature or with gentle heating.

-

Amidation: The resulting cyclohexanecarbonyl chloride is then reacted with ethylamine. This reaction is usually carried out in a suitable solvent like dichloromethane or diethyl ether, often in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 0-25 °C).

-

Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with water and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as distillation or column chromatography.

Diagram 1: Synthesis of this compound via Acyl Chloride

References

Navigating the Solubility Landscape of N-ethylcyclohexanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-ethylcyclohexanecarboxamide and its Solubility

This compound is a chemical compound featuring a cyclohexyl ring and an ethylamide group. Its molecular structure imparts a combination of nonpolar (cyclohexyl ring) and polar (amide group) characteristics, which dictates its solubility behavior. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization and Polymorphism Studies: Controlling crystal growth and form, which impacts bioavailability and stability.

-

Formulation Development: Designing effective drug delivery systems, from oral solutions to topical preparations.

-

Analytical Method Development: Choosing suitable mobile phases for chromatographic separation and analysis.

While some sources indicate that this compound is soluble in ethanol (B145695) and insoluble in water, a detailed quantitative understanding across a spectrum of organic solvents is essential for precise and reproducible scientific work.

Theoretical Principles of Amide Solubility

The solubility of amides like this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The "like dissolves like" principle is a fundamental concept in this context.

-

Hydrogen Bonding: The amide group contains a nitrogen-hydrogen bond and a carbonyl group (C=O), making it capable of both donating and accepting hydrogen bonds. This is a primary determinant of its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The polar nature of the amide bond contributes to dipole-dipole interactions, favoring solubility in polar solvents.

-

Van der Waals Forces: The nonpolar cyclohexyl ring and ethyl group interact with solvent molecules through weaker van der Waals forces. These interactions are more significant in nonpolar solvents (e.g., hexane, toluene).

The balance between the polar amide group and the nonpolar hydrocarbon portion of this compound will determine its solubility profile. It is expected to exhibit moderate to good solubility in polar organic solvents and lower solubility in highly nonpolar solvents.

Experimental Determination of Solubility

The following section outlines a detailed protocol for the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.

Materials and Reagents

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound in the saturated solution.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in units such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Methanol | 25 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data |

| Acetone | 25 | Experimental Data | Calculated Data |

| Ethyl Acetate | 25 | Experimental Data | Calculated Data |

| Dichloromethane | 25 | Experimental Data | Calculated Data |

| Toluene | 25 | Experimental Data | Calculated Data |

| n-Hexane | 25 | Experimental Data | Calculated Data |

Visualizing the Solubility Determination Workflow

A logical workflow is essential for a systematic and efficient determination of solubility. The following diagram, generated using the DOT language, illustrates the key steps involved.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, this guide provides the fundamental principles and a robust experimental framework for its determination. By understanding the interplay of intermolecular forces and applying standardized methodologies such as the isothermal shake-flask method, researchers can systematically generate reliable solubility data. This information is indispensable for advancing research and development activities involving this compound, particularly in the realms of synthetic chemistry, material science, and pharmaceutical formulation.

An In-depth Technical Guide to the Synthesis of N-ethylcyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-ethylcyclohexanecarboxamide, a valuable amide for research and development in the pharmaceutical and chemical industries. This document details key methodologies, including direct amidation, synthesis via an acyl chloride intermediate, and coupling agent-mediated amidation. Experimental protocols and comparative data are presented to assist researchers in selecting the most suitable method for their specific applications.

Overview of Synthetic Pathways

The synthesis of this compound is primarily achieved through the formation of an amide bond between a cyclohexanecarboxylic acid moiety and an ethylamine (B1201723) moiety. The three main strategies to accomplish this transformation are:

-

Pathway 1: Direct Amidation of Cyclohexanecarboxylic Acid: This pathway involves the direct reaction between cyclohexanecarboxylic acid and ethylamine. While conceptually simple, this method often requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt, which is unreactive.[1][2] Catalytic methods and microwave-assisted synthesis have been developed to facilitate this reaction under milder conditions.[3][4][5]

-

Pathway 2: Synthesis via Cyclohexanecarbonyl Chloride: A highly reliable and common method involves the conversion of cyclohexanecarboxylic acid to a more reactive acyl chloride intermediate, cyclohexanecarbonyl chloride.[6] This activated intermediate readily reacts with ethylamine to form the desired amide with high yield.[7][8] This is often the preferred method for laboratory-scale synthesis due to its efficiency and predictability.

-

Pathway 3: Coupling Agent-Mediated Amidation: This approach utilizes coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate the carboxylic acid in situ.[9][10] The activated intermediate then reacts with ethylamine to form the amide bond. This method is particularly useful for sensitive substrates as it proceeds under mild conditions.[11][12]

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the key quantitative data associated with each synthetic pathway for this compound.

| Pathway | Key Reagents | Typical Solvents | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |

| 1. Direct Amidation | Cyclohexanecarboxylic acid, Ethylamine | Toluene, Xylene | High temperature (>160 °C) with water removal (Dean-Stark) or microwave irradiation.[1] | Moderate to Good | Atom economical, fewer synthetic steps. | Harsh reaction conditions, potential for side reactions, formation of stable salts.[1][2] |

| 2. Via Acyl Chloride | Thionyl chloride (SOCl₂), Cyclohexanecarbonyl chloride, Ethylamine, Base (e.g., Pyridine (B92270), Triethylamine) | Benzene (B151609), Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Step 1: Reflux with SOCl₂. Step 2: 0 °C to room temperature.[6][8] | High to Excellent | High reactivity of acyl chloride leads to high yields, well-established procedure. | Two synthetic steps, requires handling of corrosive thionyl chloride and acyl chloride. |

| 3. Coupling Agent-Mediated | Cyclohexanecarboxylic acid, Ethylamine, DCC or EDCI | Dichloromethane (DCM), Ethyl acetate (B1210297), Dimethylformamide (DMF) | 0 °C to room temperature.[9][11] | Good to High | Mild reaction conditions, suitable for sensitive substrates, high yields.[9] | Stoichiometric amounts of coupling agent required, formation of by-products (e.g., DCU) that need to be removed.[11] |

Experimental Protocols

Pathway 2: Synthesis via Cyclohexanecarbonyl Chloride

This pathway is presented as the primary detailed protocol due to its high efficiency and reliability.

Step 3.1.1: Synthesis of Cyclohexanecarbonyl Chloride

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Benzene (or another suitable anhydrous solvent like toluene)

-

n-dodecane (as an internal standard for GC analysis, optional)

Equipment:

-

Round-bottom flask

-

Condenser

-

Dean-Stark water separator

-

Heating mantle

-

Magnetic stirrer

-

Gas chromatograph (optional, for monitoring)

Procedure:

-

To a reactor equipped with a condenser and a Dean-Stark water separator, add cyclohexanecarboxylic acid (e.g., 0.054 mol, 6.95 g) and benzene (90 mL).[6]

-

Heat the mixture to distill off approximately 25 mL of benzene to ensure anhydrous conditions.[6]

-

Cool the reaction mixture to room temperature.[6]

-

Under a nitrogen atmosphere, add thionyl chloride (e.g., 0.082 mol, 9.8 g, 6.0 mL) to the solution.[6]

-

Heat the reaction mixture to reflux for 1 hour.[6]

-

The reaction progress can be monitored by taking a small aliquot of the reaction mixture and reacting it with methanol containing a small amount of triethylamine. The formation of methyl cyclohexanecarboxylate (B1212342) can be analyzed by gas chromatography (GC) to confirm the conversion to cyclohexanecarbonyl chloride, which is expected to be >99%.[6]

-

After the reaction is complete, the excess thionyl chloride and benzene can be removed by distillation to yield crude cyclohexanecarbonyl chloride, which can be used in the next step without further purification.

Step 3.1.2: Synthesis of this compound

Materials:

-

Cyclohexanecarbonyl chloride

-

Ethylamine (either as a solution or gas)

-

A non-nucleophilic base (e.g., pyridine or triethylamine) or an excess of ethylamine (2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, or THF)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ethylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere. Alternatively, use 2.2 equivalents of ethylamine.

-

Cool the solution in an ice bath to 0 °C.[8]

-

Add cyclohexanecarbonyl chloride (1.0 equivalent) dropwise to the stirred amine solution.[13]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[13]

-

Dilute the reaction mixture with the solvent.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove the excess amine and base, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.[13]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[13]

-

The crude product can be purified by recrystallization or flash column chromatography if necessary.

Pathway 3: Coupling Agent-Mediated Synthesis of this compound

Materials:

-

Cyclohexanecarboxylic acid

-

Ethylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous solvent (e.g., ethyl acetate or dichloromethane)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 equivalent) in anhydrous ethyl acetate (approximately 10 volumes).[11]

-

Cool the stirred solution to 0 °C in an ice bath.[11]

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 equivalent) to the solution and stir at 0 °C for one hour to allow for the formation of the reactive O-acylisourea intermediate.[11]

-

Add a solution of ethylamine (1.1 equivalents) in ethyl acetate (approximately 10 volumes) dropwise to the reaction mixture at 0 °C.[11]

-

Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.[11]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, the precipitated N,N'-dicyclohexylurea (DCU) by-product is removed by filtration.

-

The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl) and saturated sodium bicarbonate solution.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Caption: Pathway 1: Direct Thermal Amidation.

References

- 1. mdpi.com [mdpi.com]

- 2. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]

- 3. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. diva-portal.org [diva-portal.org]

- 5. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgosolver.com [orgosolver.com]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. DCC - Enamine [enamine.net]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. orgosolver.com [orgosolver.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of N-ethylcyclohexanecarboxamide: A Technical Guide

The Biological Activity of N-ethylcyclohexanecarboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylcyclohexanecarboxamide and its derivatives represent a class of synthetic compounds that have garnered significant interest in the field of pharmacology, primarily for their modulatory effects on transient receptor potential (TRP) channels. Among these, the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established sensor for cold temperatures and cooling agents like menthol (B31143), has emerged as a key target. The modulation of TRPM8 by these carboxamide derivatives has shown potential therapeutic applications in various conditions, including neuropathic pain, inflammatory pain, and overactive bladder. This technical guide provides an in-depth overview of the biological activity of this compound derivatives, focusing on their interaction with the TRPM8 channel. It summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Target: The TRPM8 Channel

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[1] It is activated by a variety of stimuli, including cold temperatures (in the range of 8-28°C), cooling compounds such as menthol and icilin, and voltage changes.[1][2] Upon activation, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the sensation of cold.[3] Due to its role in cold sensing and pain modulation, TRPM8 has become an attractive target for the development of novel analgesics.[1][4]

Quantitative Analysis of Biological Activity

The biological activity of this compound derivatives is typically quantified by their potency as either agonists (activators) or antagonists (inhibitors) of the TRPM8 channel. This is commonly expressed as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists. The following tables summarize the reported biological activities of various N-substituted carboxamide derivatives, including those with a cyclohexanecarboxamide (B73365) core, in modulating TRPM8 activity.

| Compound ID/Name | Core Scaffold | Activity Type | Agonist/Antagonist | EC50 / IC50 | Species | Assay Type | Reference |

| WS-3 | p-Menthane-3-carboxamide | Agonist | Agonist | 3.7 µM | Not Specified | Not Specified | [2][5] |

| WS-12 | p-Menthane-3-carboxamide | Agonist | Agonist | 193 nM | Human | Calcium Imaging (HEK cells) | [6] |

| (-)-Menthyl 1 | Menthyl derivative | Antagonist | Antagonist | 805 ± 200 nM (vs menthol) | Human | Calcium Imaging | [7] |

| (-)-Menthyl 1 | Menthyl derivative | Antagonist | Antagonist | 1.8 ± 0.6 µM (vs icilin) | Human | Calcium Imaging | [7] |

| (-)-Menthyl 1 | Menthyl derivative | Antagonist | Antagonist | 117 ± 18 nM (vs menthol) | Rat | Calcium Imaging | [7] |

| (-)-Menthyl 1 | Menthyl derivative | Antagonist | Antagonist | 521 ± 20 nM (vs icilin) | Rat | Calcium Imaging | [7] |

| (-)-Menthyl 1 | Menthyl derivative | Antagonist | Antagonist | 700 ± 200 nM (vs menthol) | Human | Patch-Clamp | [7] |

| AMG-333 | Not Specified | Antagonist | Antagonist | 13 nM | Human | Not Specified | [8] |

| AMG-333 | Not Specified | Antagonist | Antagonist | 30 nM | Rat | Not Specified | [8] |

| TRPM8 antagonist 2 | Not Specified | Antagonist | Antagonist | 0.2 nM | Not Specified | Not Specified | [8] |

| Compound 31a | Tetrahydro-β-carboline | Antagonist | Antagonist | 4.10 ± 1.2 nM | Not Specified | Calcium Imaging | [9] |

Experimental Protocols

The characterization of the biological activity of this compound derivatives on the TRPM8 channel primarily relies on two key experimental techniques: calcium imaging assays and patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPM8 channel activation or inhibition.

Objective: To determine the potency of compounds as TRPM8 agonists (EC50) or antagonists (IC50).

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human or rat TRPM8 channel are commonly used.

Materials:

-

TRPM8-expressing cells

-

Black-walled, clear-bottom 96-well or 384-well plates

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

TRPM8 agonist (e.g., menthol, icilin)

-

Test compounds (this compound derivatives)

-

Fluorescence microplate reader (e.g., FLIPR™, FlexStation)

Procedure:

-

Cell Plating: Seed TRPM8-expressing cells into the microplate at a suitable density (e.g., 40,000 to 80,000 cells/well for a 96-well plate) and incubate overnight to allow for cell adherence.[10]

-

Dye Loading:

-

Prepare a dye-loading solution containing Fluo-4 AM (e.g., 2-4 µM), Pluronic F-127 (e.g., 0.02-0.04%), and optionally Probenecid in assay buffer.[1][10][11][12]

-

Remove the culture medium from the cells and wash with assay buffer.

-

Add the dye-loading solution to each well and incubate for approximately 1 hour at 37°C, protected from light.[1][10][11]

-

After incubation, wash the cells with assay buffer to remove excess dye.[11]

-

-

Compound Addition:

-

For antagonist assays, pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 15-30 minutes).[11]

-

For agonist assays, prepare serial dilutions of the test compounds.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

For antagonist assays, add a fixed concentration of a TRPM8 agonist (e.g., menthol or icilin) to all wells (except controls) and record the change in fluorescence.

-

For agonist assays, add the serially diluted test compounds to the wells and record the change in fluorescence.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

For agonist activity, plot the fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

For antagonist activity, plot the inhibition of the agonist-induced response against the compound concentration to generate a dose-response curve and calculate the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPM8 channel.

Objective: To characterize the effects of compounds on TRPM8 channel currents and to confirm the mechanism of action (e.g., channel block).

Cell Lines: HEK293 or other suitable cells expressing the TRPM8 channel.

Materials:

-

TRPM8-expressing cells cultured on glass coverslips

-

Patch-clamp rig (including amplifier, micromanipulator, perfusion system, and data acquisition software)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2)

-

TRPM8 agonist (e.g., menthol)

-

Test compounds

Procedure:

-

Cell Preparation: Place a coverslip with adherent TRPM8-expressing cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pipette Preparation: Pull a glass micropipette to a resistance of 3-7 MΩ when filled with intracellular solution.[13][14]

-

Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[13][14]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[13][14]

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).[3]

-

Record baseline currents.

-

Apply a TRPM8 agonist via the perfusion system to elicit an inward current.

-

To test for antagonist activity, co-apply the test compound with the agonist or pre-apply the test compound before the agonist.

-

To study the voltage-dependence of the block, apply a series of voltage steps or ramps in the presence and absence of the compound.[3]

-

-

Data Analysis:

-

Measure the amplitude of the agonist-induced currents in the presence and absence of the test compound.

-

Calculate the percentage of inhibition at different compound concentrations to determine the IC50 value.

-

Analyze the current-voltage (I-V) relationship to understand the mechanism of channel modulation.[3]

-

Signaling Pathways and Experimental Workflows

The activity of the TRPM8 channel is modulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of this compound derivatives and for designing new modulators.

TRPM8 Channel Activation and Modulation Pathway

The following diagram illustrates the key signaling events involved in the activation and modulation of the TRPM8 channel. Activation by cold or agonists like menthol leads to Ca2+ influx, which in turn can trigger downstream signaling cascades involving Phospholipase C (PLC) and Protein Kinase C (PKC), leading to channel desensitization.[15][16][17][18]

References

- 1. hellobio.com [hellobio.com]

- 2. TRPM8 antagonist WS-3 - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 6. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. content.abcam.com [content.abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Crystal Structure Analysis of N-ethylcyclohexanecarboxamide and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a solved and publicly deposited crystal structure for N-ethylcyclohexanecarboxamide is not available. This guide provides a comprehensive overview of the methodologies and expected structural features for this class of compounds, drawing upon published crystallographic data of closely related N-substituted cyclohexanecarboxamides. The presented quantitative data is illustrative of this compound class and serves as a reference for future studies.

Introduction

N-substituted cyclohexanecarboxamides are a class of organic compounds with potential applications in medicinal chemistry and materials science. Understanding their three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships (SAR), optimizing molecular properties, and designing novel compounds with desired functionalities. X-ray crystallography is the definitive method for determining the solid-state structure of such molecules, providing precise information on bond lengths, bond angles, conformational preferences, and intermolecular interactions.[1]

This technical guide outlines the typical experimental workflow for the crystal structure determination of N-substituted cyclohexanecarboxamides, presents representative crystallographic data from analogous structures, and illustrates logical workflows for both experimental and computational analyses.

Representative Crystallographic Data of N-Substituted Cyclohexanecarboxamides

The following table summarizes key crystallographic parameters from published structures of N-substituted cyclohexanecarboxamide (B73365) derivatives. This data provides a baseline for what might be expected for the crystal structure of this compound. The cyclohexane (B81311) moiety in these structures consistently adopts a stable chair conformation.[2][3][4][5]

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| N,N-Dicyclohexylcyclohexanecarboxamide[2] | C₁₉H₃₃NO | Monoclinic | P2₁/c | a = 9.8237(3) Å, b = 16.8736(5) Å, c = 10.8886(3) Å, β = 102.890(3)° |

| N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide[3][4][5] | C₁₈H₂₀N₂OS | Triclinic | P-1 | a = 6.9921(14) Å, b = 11.002(2) Å, c = 12.381(3) Å, α = 113.28(3)°, β = 99.38(3)°, γ = 101.85(3)° |

| N-Phenylcyclohexanecarboxamide[6] | C₁₃H₁₇NO | Orthorhombic | Pca2₁ | a = 10.516(1) Å, b = 5.688(1) Å, c = 18.990(2) Å |

Experimental Protocols

The determination of a small molecule crystal structure, such as that of an N-substituted cyclohexanecarboxamide, follows a well-established workflow.[7]

-

Synthesis: this compound can be synthesized via the reaction of cyclohexanecarbonyl chloride with ethylamine (B1201723) in a suitable solvent, such as acetone, followed by purification.[3]

-

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvent systems include ethanol, dichloromethane, or mixtures thereof.[5] The goal is to obtain crystals that are sufficiently large (typically >0.1 mm in all dimensions) and free of significant imperfections.[2]

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a monochromatic X-ray beam. Modern diffractometers often use Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.71073 Å) radiation.

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data collection is typically performed at a low temperature (e.g., 173 K) to minimize thermal vibrations of the atoms.[2]

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factors (|F²|).

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are most commonly employed.[8] These methods use statistical relationships between the phases of the structure factors to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[7][9][10] This iterative process adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2] The quality of the final model is assessed by metrics such as the R-factor.

Visualizations

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule via single-crystal X-ray diffraction.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Once a crystal structure is determined, it can be subjected to various computational analyses to understand its properties and potential biological activity. This workflow is particularly relevant for drug development professionals.

Caption: In Silico Analysis Workflow.

Conclusion

While the specific crystal structure of this compound remains to be determined, the established methodologies for small molecule crystallography provide a clear path for its elucidation. The analysis of related N-substituted cyclohexanecarboxamide structures suggests that the cyclohexane ring will likely adopt a chair conformation. The determination of its precise solid-state structure will be invaluable for understanding its chemical and physical properties, and for guiding its potential applications in research and development. The workflows presented herein offer a robust framework for both the experimental determination and the subsequent in silico analysis of this and related compounds.

References

- 1. rigaku.com [rigaku.com]

- 2. N,N-Dicyclohexylcyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Phenylcyclohexanecarboxamide | C13H17NO | CID 257030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Introduction [pd.chem.ucl.ac.uk]

- 8. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of N-ethylcyclohexanecarboxamide

Disclaimer: As of December 2025, a comprehensive review of scientific literature and chemical databases has not yielded specific experimental data on the thermal stability of N-ethylcyclohexanecarboxamide. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals, outlining the established methodologies for analyzing the thermal properties of such a compound. The experimental protocols and data presented are representative and intended to be illustrative.

Introduction

This compound is a secondary amide with potential applications in various fields, including pharmaceutical and materials science. A thorough understanding of its thermal stability is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior in different thermal environments. Thermal decomposition can lead to the formation of potentially hazardous byproducts and a compromise of the compound's integrity and efficacy. This technical guide provides detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for characterizing the thermal behavior of solid organic compounds.

Data Presentation

The following tables present hypothetical data for the thermal analysis of this compound, based on the expected behavior of a secondary amide of its molecular weight and structure. These tables are for illustrative purposes and should be replaced with experimental data when available.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value |

| Onset of Decomposition (Tonset) | ~ 220 - 240 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 250 - 270 °C |

| Total Mass Loss | ~ 98 - 100% |

| Residue at 600 °C | < 2% |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Melting Point (Tm) | ~ 110 - 130 °C |

| Enthalpy of Fusion (ΔHf) | ~ 150 - 200 J/g |

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability and decomposition profile of this compound.

1. Instrument Preparation:

- Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.

- Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.

2. Sample Preparation:

- Ensure the this compound sample is in a fine, homogeneous powder form.

- Accurately weigh 5-10 mg of the sample into a tared TGA crucible (e.g., alumina (B75360) or platinum).

3. TGA Method:

- Equilibrate the sample at 30 °C.

- Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

- Continuously record the sample mass as a function of temperature.

4. Data Analysis:

- Plot the mass loss percentage against temperature.

- Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

- Identify the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the melting point and enthalpy of fusion of this compound.

1. Instrument Preparation:

- Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

- Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

2. Sample Preparation:

- Accurately weigh 2-5 mg of the powdered this compound sample into an aluminum DSC pan.

- Hermetically seal the pan to prevent any loss of volatile substances.

- Prepare an empty, sealed aluminum pan to be used as a reference.

3. DSC Method:

- Place the sample and reference pans in the DSC cell.

- Equilibrate the sample at 25 °C.

- Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min.

4. Data Analysis:

- Record the heat flow as a function of temperature.

- The melting point is determined as the onset or peak of the endothermic transition.

- The enthalpy of fusion is calculated by integrating the area of the melting peak.

Mandatory Visualization

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Plausible thermal decomposition pathway.

N-Ethylcyclohexanecarboxamide: A Potential Therapeutic Agent Targeting the TRPM8 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-ethylcyclohexanecarboxamide, particularly its p-menthane (B155814) derivative N-ethyl-p-menthane-3-carboxamide (WS-3), has emerged as a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Initially recognized for its physiological cooling properties in the food and cosmetics industries, recent scientific investigations have unveiled its potential therapeutic applications across a spectrum of pathological conditions. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanism of action, potential therapeutic effects in neuropathic pain, epilepsy, and dry eye disease, and detailed experimental methodologies for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound belongs to a class of synthetic cooling agents that elicit a cooling sensation without the characteristic odor or taste of menthol (B31143).[1] The most extensively studied compound in this family is N-ethyl-p-menthane-3-carboxamide, commonly known as WS-3.[2] Its primary molecular target is the TRPM8 channel, a non-selective cation channel predominantly expressed in sensory neurons and implicated in the detection of cold stimuli.[3][4] The activation of TRPM8 by agonists like WS-3 triggers a cascade of intracellular signaling events, leading to various physiological responses. This unique mechanism of action has prompted exploration into its therapeutic potential for conditions involving aberrant sensory signaling.

Mechanism of Action: TRPM8 Agonism

This compound exerts its effects by binding to and activating the TRPM8 ion channel.[3] This activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, perceived as a cooling sensation.[5] The sustained activation of TRPM8 can also lead to a state of desensitization, a phenomenon that is being explored for its analgesic properties.[6]

Signaling Pathways

The activation of TRPM8 by this compound initiates a complex intracellular signaling cascade. Key pathways involved include:

-

Phosphatidylinositol 4,5-bisphosphate (PIP2) Regulation: TRPM8 channel activity is critically dependent on the presence of PIP2 in the plasma membrane.[5][7] Agonist binding is thought to stabilize the open conformation of the channel in a PIP2-dependent manner.

-

Gq/11 Protein-Coupled Receptor (GPCR) Pathway Modulation: Inflammatory mediators can activate Gq/11-coupled receptors, which in turn can inhibit TRPM8 activity.[8][9] This suggests a potential interplay between inflammatory signaling and cold sensation, which could be relevant for pain modulation.

Potential Therapeutic Effects

The ability of this compound to modulate TRPM8 activity has opened avenues for its investigation in several therapeutic areas.

Neuropathic Pain

Neuropathic pain, a chronic condition resulting from nerve damage, is often characterized by cold allodynia (pain from a non-painful cold stimulus). The activation of TRPM8 by agonists has been shown to produce analgesic effects in preclinical models of neuropathic pain.[1] Systemic administration of TRPM8 agonists may offer a novel therapeutic strategy for alleviating neuropathic pain symptoms.[1]

Epilepsy

Recent studies have indicated that TRPM8 agonists, including WS-3, can inhibit epileptic seizures.[10] The proposed mechanism involves the reduction of extracellular glutamate (B1630785) levels, a key excitatory neurotransmitter implicated in seizure activity.[10] This suggests that targeting TRPM8 could be a novel approach for the management of epilepsy.

Dry Eye Disease

TRPM8 is expressed in the cornea and conjunctiva and is involved in tear secretion.[8] TRPM8 agonists are being investigated for their potential to increase basal tear production and alleviate the discomfort associated with dry eye disease.[8]

Respiratory Conditions

The activation of TRPM8 in the airways can induce a cooling sensation and has been explored for its potential to reduce the sensation of breathlessness and modulate airway sensitivity in conditions like chronic obstructive pulmonary disease (COPD).[6]

Quantitative Data

The following table summarizes key quantitative data for N-ethyl-p-menthane-3-carboxamide (WS-3) and related TRPM8 modulators.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| N-ethyl-p-menthane-3-carboxamide (WS-3) | TRPM8 | Calcium Imaging | EC50 | 3.7 µM | [10] |

| Menthol | TRPM8 | Calcium Imaging | EC50 | 29 µM | |

| Icilin | TRPM8 | Calcium Imaging | EC50 | 0.5 µM | |

| M8-Ag (a novel TRPM8 agonist) | TRPM8 | Calcium Imaging | EC50 | 44.97 nM | [1] |

Experimental Protocols

In Vitro Assay: Calcium Imaging for TRPM8 Agonist Activity

This protocol describes a method to assess the agonist activity of this compound on TRPM8 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing human TRPM8

-

Culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Test compound (this compound)

-

Positive control (e.g., Menthol, Icilin)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader or microscope

Procedure:

-

Cell Plating: Seed TRPM8-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the positive control in HBSS.

-

Add the compound solutions to the respective wells.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Initiate the recording and add the compounds.

-

Continue recording the fluorescence intensity for several minutes to capture the calcium influx.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence relative to baseline (F/F0).

-

Plot the dose-response curve and calculate the EC50 value for this compound.

-

In Vitro Assay: MTT Assay for Cytotoxicity

This protocol is used to assess the potential cytotoxicity of this compound on a relevant cell line.

Materials:

-

Cell line of interest (e.g., HEK293, neuronal cells)

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition:

-

Remove the treatment medium.

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the MTT solution.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Model: Neuropathic Pain

A common model for neuropathic pain is the Chronic Constriction Injury (CCI) model in rodents.

Procedure:

-

Surgical Procedure:

-

Anesthetize the animal (e.g., rat or mouse).

-

Expose the sciatic nerve in one hind limb.

-

Place loose ligatures around the nerve.

-

-

Compound Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Behavioral Testing:

-

Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimuli using von Frey filaments.

-

Cold Allodynia: Measure the response to a cold stimulus (e.g., a drop of acetone) applied to the paw.

-

-

Data Analysis: Compare the paw withdrawal thresholds and cold sensitivity scores between the treated and vehicle control groups.

Conclusion

This compound, particularly the TRPM8 agonist WS-3, represents a promising pharmacological tool with the potential for therapeutic development in a variety of disorders. Its well-defined mechanism of action through the TRPM8 channel provides a solid foundation for rational drug design and development. The preclinical evidence supporting its efficacy in models of neuropathic pain, epilepsy, and dry eye disease warrants further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and other TRPM8 modulators. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and conducting rigorous clinical trials to establish their safety and efficacy in human populations.

References

- 1. Anti-hyperalgesic effects of a novel TRPM8 agonist in neuropathic rats: A comparison with topical menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Regulation of the cold-sensing TRPM8 channels by phosphoinositides and Gq-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoinositide regulation of non-canonical Transient Receptor Potential channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Direct inhibition of the cold-activated TRPM8 ion channel by Gαq - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Sensory Properties and Perception of N-ethylcyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylcyclohexanecarboxamide is a synthetic cooling agent known for its ability to elicit a cooling sensation on the skin and mucous membranes without the characteristic odor of menthol (B31143). This technical guide provides a comprehensive overview of its sensory properties, the physiological mechanisms underlying its perception, and detailed methodologies for its evaluation. The primary focus is on its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the principal cold and cooling agent sensor in the human body. This document consolidates quantitative data on related cooling agents, outlines detailed experimental protocols for sensory and in-vitro analysis, and presents visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and sensory science.

Introduction

This compound belongs to a class of synthetic compounds developed to mimic the cooling sensation of menthol. Unlike menthol, many of these synthetic agents, including this compound, are odorless, making them valuable ingredients in a wide range of products, from cosmetics and personal care items to pharmaceuticals and food products. The cooling effect is not a result of actual temperature change but a perceived phenomenon mediated by the activation of specific thermosensitive ion channels in sensory neurons.

This guide will delve into the chemical characteristics of this compound, its mechanism of action at the molecular level, and the methods used to quantify its sensory effects.

Chemical Properties of this compound

-

IUPAC Name: this compound[1]

-

Molecular Formula: C9H17NO[1]

-

Molecular Weight: 155.24 g/mol [1]

-

CAS Number: 138324-59-1[1]

Sensory Properties and Perception

The primary sensory attribute of this compound is a cooling sensation. This sensation can vary in intensity and duration depending on the concentration and the matrix in which it is delivered. Unlike menthol, it is generally considered to have a neutral odor profile.

Quantitative Sensory Data

| Sensory Attribute | Value | Compound | Source |

| Cooling Intensity | 1.5 times that of menthol | WS-3 | [2] |

| Cooling Duration | 20 to 30 minutes | WS-3 | [2] |

| Sensory Threshold | Threshold of Concern: 90 (μ g/person/day ) | WS-3 | [3] |

| Flavor Profile | Subtle menthol flavor with slight bitterness | WS-3 | [2] |

| Odor Profile | Almost odorless at 10% concentration | WS-3 | [2] |

Table 1: Quantitative Sensory Data for the Synthetic Cooling Agent WS-3.

Mechanism of Action: The TRPM8 Receptor

The cooling sensation elicited by this compound and other synthetic cooling agents is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[4] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[4]

TRPM8 Activation and Signaling

Activation of TRPM8 by cooling agents leads to an influx of cations, primarily Ca2+ and Na+, into the neuron.[4] This influx causes depolarization of the cell membrane, which, if it reaches the threshold, triggers an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a sensation of cold.

Caption: TRPM8 signaling pathway for cooling sensation.

Quantitative In-Vitro Data

The potency of a cooling agent can be quantified by its half-maximal effective concentration (EC50) for TRPM8 activation.

| Compound | EC50 Value | Target | Source |

| N-ethyl-p-menthane-3-carboxamide (WS-3) | 3.7 µM | TRPM8 | [5] |

| Menthol | 81 ± 17 µM | human TRPM8 | [6] |

| Icilin | 526 ± 24 nM | human TRPM8 | [6] |

Table 2: In-Vitro Potency of Selected Cooling Agents on the TRPM8 Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the sensory and physiological effects of this compound.

Protocol for Sensory Evaluation: Quantitative Sensory Testing (QST)

This protocol outlines a method for determining the cooling threshold of this compound on human skin.

Objective: To determine the minimum concentration of this compound that elicits a perceptible cooling sensation.

Materials:

-

This compound

-

Vehicle (e.g., ethanol, propylene (B89431) glycol)

-

Series of dilutions of this compound in the vehicle

-

Cotton swabs or filter paper discs of a standardized size

-

Thermally controlled environment

-

Data recording sheets

Procedure:

-